4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a 2-(methylsulfanyl)ethyl group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with ethyl acetoacetate and phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the 2-(methylsulfanyl)ethyl group.
4-Chloro-5-methyl-2-(methylthio)pyrimidine: Similar structure with a different substitution pattern.
4-Methyl-2-(methylthio)pyrimidine: Lacks the chlorine atom and has a different substitution pattern.
Uniqueness
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a 2-(methylsulfanyl)ethyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This pyrimidine derivative has been studied for its inhibitory effects on various biological targets, including enzymes involved in inflammatory processes and cancer pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈ClN₂S
- Molecular Weight : 178.67 g/mol
This compound features a chloro substituent at the 4-position and a methylthio group at the 2-position of the pyrimidine ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. The compound has shown activity against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis.
- Case Study : A study demonstrated that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to G1 phase arrest and apoptosis in cancer cells. The structure-activity relationship indicates that substitutions at specific positions significantly affect potency against cancer cell lines like PC-3 (prostate cancer) and A-549 (lung cancer) .
Anti-inflammatory Activity
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is significant for its anti-inflammatory effects. COX-2 is particularly implicated in inflammatory diseases, making selective inhibitors valuable therapeutics.
- Research Findings : In vitro assays revealed that certain derivatives of pyrimidines exhibited high COX-2 inhibitory potency with IC₅₀ values ranging from 1 to 5 nM, demonstrating that modifications to the pyrimidine core can enhance anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate moderate antibacterial and antifungal activities against various pathogens.
Pathogen | Activity | EC₅₀ (µg/mL) |
---|---|---|
Botrytis cinerea | Antifungal | 6.72 |
Xanthomonas oryzae | Antibacterial | >200 |
These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be necessary to enhance efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Cyclooxygenase Inhibition : The compound acts as a selective inhibitor of COX-2, reducing the production of pro-inflammatory prostaglandins.
- CDK Inhibition : By inhibiting CDKs, it disrupts the cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.
- Antimicrobial Mechanism : The exact mechanism by which this compound exhibits antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
Molecular Formula |
C8H11ClN2S |
---|---|
Molecular Weight |
202.71 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(2-methylsulfanylethyl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2S/c1-6-5-7(9)11-8(10-6)3-4-12-2/h5H,3-4H2,1-2H3 |
InChI Key |
HFYUDPXAXDBACD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCSC)Cl |
Origin of Product |
United States |
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